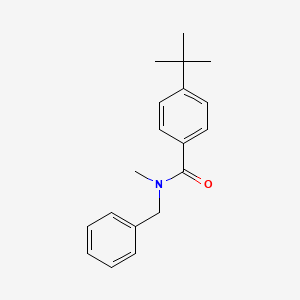

N-benzyl-4-tert-butyl-N-methylbenzamide

Beschreibung

BenchChem offers high-quality N-benzyl-4-tert-butyl-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-tert-butyl-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

101927-58-6 |

|---|---|

Molekularformel |

C19H23NO |

Molekulargewicht |

281.4 g/mol |

IUPAC-Name |

N-benzyl-4-tert-butyl-N-methylbenzamide |

InChI |

InChI=1S/C19H23NO/c1-19(2,3)17-12-10-16(11-13-17)18(21)20(4)14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 |

InChI-Schlüssel |

KTEAKVLXVRBINR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis Pathway of N-Benzyl-4-tert-butyl-N-methylbenzamide: A Technical Guide

Executive Summary

The synthesis of N-benzyl-4-tert-butyl-N-methylbenzamide (C₁₉H₂₃NO, MW: 281.40 g/mol ) represents a fundamental transformation in organic and medicinal chemistry: the formation of a sterically hindered tertiary amide. This structural motif—characterized by a benzamide core, a bulky para-tert-butyl substituent, and N-benzyl/N-methyl functionalization—is frequently encountered in drug discovery libraries and advanced materials.

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." Here, we will dissect the mechanistic causality, thermodynamic drivers, and self-validating experimental protocols required to synthesize this molecule with high fidelity, comparing the classic Schotten-Baumann-type acyl chloride route against modern uronium-based coupling strategies.

Mechanistic Rationale & Pathway Selection

Amide bond formation is a cornerstone reaction, yet the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures, requiring intermediate activation. For the synthesis of N-benzyl-4-tert-butyl-N-methylbenzamide, the secondary nature of the amine (N-methylbenzylamine) introduces steric hindrance that dictates our choice of activation strategy.

The Acyl Chloride Route (Kinetic Control)

The conversion of 4-tert-butylbenzoic acid to its corresponding acyl chloride (4-tert-butylbenzoyl chloride) creates a highly electrophilic species. When reacted with N-methylbenzylamine in the presence of a non-nucleophilic base (e.g., Triethylamine or DIPEA), the reaction proceeds rapidly via a tetrahedral intermediate[1].

-

Causality: The high energy of the acyl chloride drives the reaction forward kinetically. The base is strictly required to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.

The HATU Coupling Route (Thermodynamic Activation)

In discovery chemistry, avoiding harsh chlorinating agents (like SOCl₂ or oxalyl chloride) is often preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is utilized to activate the carboxylic acid in situ[2].

-

Causality: HATU reacts with the deprotonated 4-tert-butylbenzoic acid to form an highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack of the sterically hindered N-methylbenzylamine.

Comparative Synthesis Pathways

To facilitate process selection, the quantitative and qualitative parameters of both methodologies are summarized below.

| Parameter | Method A: Acyl Chloride Route | Method B: HATU Coupling Route |

| Starting Electrophile | 4-tert-butylbenzoyl chloride | 4-tert-butylbenzoic acid |

| Coupling Reagent | None (Pre-activated) | HATU |

| Base Required | Triethylamine (TEA) (1.5 equiv) | DIPEA (3.0 equiv) |

| Optimal Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) or DCM |

| Reaction Time | 2 – 4 hours | 4 – 12 hours |

| Atom Economy | High (HCl is the only byproduct) | Low (Generates urea and HOAt byproducts) |

| Scalability | Excellent (Preferred for >10g scale) | Moderate (Preferred for library synthesis) |

| Expected Yield | > 85% | > 80% |

Experimental Protocols & Self-Validating Workflows

Every robust chemical process must be self-validating. The following protocols integrate real-time analytical checkpoints to ensure reaction fidelity.

Protocol A: Acyl Chloride-Amine Condensation

This is the preferred method for scalable, cost-effective synthesis.

-

System Preparation: Flame-dry a 100 mL round-bottom flask. Purge with Ar/N₂. Dissolve 4-tert-butylbenzoyl chloride (1.0 equiv, 10.0 mmol) in anhydrous DCM (50 mL, 0.2 M).

-

Thermal Control: Submerge the flask in an ice-water bath (0 °C). Rationale: The nucleophilic acyl substitution is highly exothermic; cooling prevents solvent boil-off and degradation of the electrophile[1].

-

Base Addition: Add Triethylamine (1.5 equiv, 15.0 mmol) dropwise via syringe.

-

Nucleophilic Addition: Dissolve N-methylbenzylamine (1.1 equiv, 11.0 mmol) in 5 mL of DCM. Add this solution dropwise over 10 minutes.

-

Reaction Monitoring (Validation Check 1): Remove the ice bath. Stir at room temperature for 2 hours. Validate completion via TLC (20% EtOAc in Hexanes, UV visualization at 254 nm). The acyl chloride (or corresponding acid from hydrolysis on the plate) should be completely consumed.

-

Workup Logic:

-

Wash with 1M HCl (2 × 25 mL) to protonate and extract unreacted N-methylbenzylamine into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (2 × 25 mL) to neutralize residual acid.

-

Wash with brine (25 mL) to draw out dissolved water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if trace impurities remain.

-

Final Validation: Confirm product identity via LC-MS (Expected [M+H]⁺ = 282.18 m/z).

Protocol B: HATU-Mediated Amide Coupling

This is the preferred method for parallel library synthesis or when starting from the stable carboxylic acid.

-

Activation Phase: In a dry flask under N₂, dissolve 4-tert-butylbenzoic acid (1.0 equiv, 5.0 mmol) and HATU (1.2 equiv, 6.0 mmol) in anhydrous DMF (25 mL).

-

Deprotonation: Add DIPEA (3.0 equiv, 15.0 mmol). Stir for 15 minutes at room temperature. Rationale: DIPEA is sterically hindered and will not compete as a nucleophile, ensuring clean formation of the OAt active ester.

-

Coupling Phase: Add N-methylbenzylamine (1.2 equiv, 6.0 mmol) in one portion. Stir at room temperature for 4-12 hours.

-

Reaction Monitoring (Validation Check 1): Analyze an aliquot via LC-MS to confirm the disappearance of the OAt ester intermediate and the formation of the target mass (282.18 m/z)[2].

-

Workup Logic: Dilute the mixture with EtOAc (100 mL). Wash extensively with a 5% aqueous LiCl solution (3 × 50 mL) to effectively partition the DMF into the aqueous phase. Follow with 1M HCl, sat. NaHCO₃, and brine washes.

-

Isolation: Dry (Na₂SO₄), concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Pathway Visualizations

The following diagrams map the logical flow and mechanistic steps of the discussed methodologies.

Figure 1: Mechanistic workflow of the kinetically driven Acyl Chloride coupling route.

Figure 2: Thermodynamic activation pathway utilizing HATU for in situ active ester formation.

Figure 3: Self-validating downstream processing and isolation workflow.

References

-

Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies, Journal of Medicinal Chemistry, [Link]

-

Amide bond formation: beyond the myth of coupling reagents, Chemical Society Reviews, [Link]

-

Synthesis and Structure of a Linked-Bis(amidate) Ligand and Some Complexes with Titanium, Inorganic Chemistry, [Link]

Sources

N-Benzyl-4-tert-butyl-N-methylbenzamide (CAS 101927-58-6): Synthesis, Physicochemical Profiling, and Applications in Pharmacophore Design

Executive Summary

In modern rational drug design, the strategic placement of steric bulk and conformational restrictors is paramount for achieving target selectivity and favorable pharmacokinetic profiles. N-benzyl-4-tert-butyl-N-methylbenzamide (CAS Number: 101927-58-6)[1] is a highly specialized tertiary amide building block that perfectly exemplifies these principles. This whitepaper provides an in-depth technical guide on the physicochemical properties, self-validating synthetic methodologies, and the pharmacological utility of the 4-tert-butylbenzamide scaffold in advanced drug discovery.

Chemical Identity and Physicochemical Profiling

The structural architecture of N-benzyl-4-tert-butyl-N-methylbenzamide is defined by two critical domains: the highly lipophilic 4-tert-butylphenyl anchor and the conformationally restricted N-benzyl-N-methyl tertiary amide vector. The absence of a hydrogen bond donor in the tertiary amide enhances membrane permeability, while the tert-butyl group provides a dense, hydrophobic footprint ideal for occupying deep binding pockets[2].

Table 1: Quantitative Physicochemical and Structural Parameters

| Parameter | Value | Analytical Significance |

| CAS Number | 101927-58-6 | Primary chemical identifier[1]. |

| Molecular Formula | C₁₉H₂₃NO | Confirms atomic composition[2]. |

| Monoisotopic Mass | 281.17798 Da | Target m/z for high-resolution mass spectrometry (HRMS)[2]. |

| InChIKey | KTEAKVLXVRBINR-UHFFFAOYSA-N | Standardized structural hash for database cross-referencing[2]. |

| H-Bond Donors | 0 | Enhances passive diffusion across lipid bilayers. |

| H-Bond Acceptors | 1 | Carbonyl oxygen serves as a localized dipole interaction point. |

Structural Causality in Pharmacophore Design

The 4-tert-butylbenzamide substructure is not merely a passive spacer; it is a "privileged scaffold" deployed across multiple therapeutic areas to drive target affinity and selectivity.

-

Kinase Selectivity (Hydrophobic Anchoring): In the development of irreversible kinase inhibitors, the tert-butyl group is frequently utilized to exploit specific hydrophobic sub-pockets. For example, in the discovery of CHMFL-BTK-01 (a highly selective Bruton's tyrosine kinase inhibitor), the 4-tert-butylbenzamide moiety was critical for achieving absolute selectivity over 468 other kinases by perfectly complementing the geometry of the BTK active site[3].

-

Neuroleptic Agents (Receptor Targeting): Substituted benzamides are foundational to central nervous system (CNS) pharmacology. The spatial vector established by the amide bond relative to the lipophilic tail dictates binding affinity to dopamine D₂ and serotonin 5-HT₂/5-HT₁ₐ receptors, allowing for the fine-tuning of atypical antipsychotic activity[4].

-

Topoisomerase Inhibition: The steric bulk of the tert-butyl group has been shown to effectively disrupt DNA-enzyme cleavable complexes. Derivatives containing the 4-tert-butylbenzamide motif demonstrate potent inhibitory activity against human Topoisomerase I and IIα, making them attractive targets for rapidly dividing cancer cells[5].

Pharmacophore mapping of the 4-tert-butylbenzamide scaffold in target binding sites.

Self-Validating Synthesis Protocol

To synthesize N-benzyl-4-tert-butyl-N-methylbenzamide with high purity, a modified Schotten-Baumann nucleophilic acyl substitution is employed.

Causality of Experimental Choices:

-

Base Selection: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA). DIPEA's steric hindrance prevents it from acting as a competing nucleophile against the highly reactive acyl chloride, ensuring it functions strictly as an HCl scavenger.

-

Temperature Control: The reaction is initiated at 0 °C to control the highly exothermic formation of the tetrahedral intermediate, preventing the degradation of the acyl chloride.

Synthetic workflow for N-benzyl-4-tert-butyl-N-methylbenzamide via acyl substitution.

Step-by-Step Methodology & Built-In Validation

Step 1: Reagent Preparation & Pre-Validation

-

Dissolve 4-tert-butylbenzoyl chloride (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Self-Validation Check (Pre-reaction): Quench a 10 µL aliquot of the solution in 1 mL of methanol. Analyze via GC-MS. The presence of the methyl ester confirms the acyl chloride is intact and has not hydrolyzed to 4-tert-butylbenzoic acid during storage.

Step 2: Amidation Coupling

-

Cool the reaction flask to 0 °C using an ice bath.

-

Add DIPEA (1.5 eq, 15 mmol) in one portion.

-

Add N-methylbenzylamine (1.1 eq, 11 mmol) dropwise over 10 minutes to prevent localized heating.

-

Remove the ice bath and allow the reaction to stir at 25 °C for 1.5 hours.

Step 3: In-Process Control (IPC)

-

Self-Validation Check (IPC): Sample the reaction mixture and run a Thin-Layer Chromatography (TLC) plate (Hexanes/EtOAc 7:3). Concurrently, inject the sample into an LC-MS. The reaction is deemed complete when the acyl chloride is entirely consumed and a dominant peak at m/z 282.2[M+H]⁺ is observed.

Step 4: Workup and Isolation

-

Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to neutralize the DIPEA-HCl salt.

-

Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure tertiary amide.

Analytical Characterization and Rotameric Validation

The definitive characterization of N-benzyl-4-tert-butyl-N-methylbenzamide requires a nuanced understanding of tertiary amide NMR kinetics. Because the C-N amide bond possesses partial double-bond character, rotation around this bond is restricted at room temperature, leading to distinct cis and trans rotamers.

-

LC-MS: Expected mass [M+H]⁺ = 282.2.

-

¹H NMR (400 MHz, CDCl₃) at 298 K: The N-methyl group will appear as two distinct singlets (typically around ~2.8 ppm and ~3.0 ppm), and the benzylic CH₂ will appear as two broad singlets. The tert-butyl group will present as a massive, sharp 9H singlet at ~1.3 ppm.

-

Self-Validation Check (VT-NMR): To prove that the dual signals are rotamers and not chemical impurities, perform Variable Temperature (VT) NMR at 340 K. At elevated temperatures, the rotation rate exceeds the NMR timescale, and the dual N-methyl and benzylic signals will coalesce into sharp, single peaks. This is the gold standard for validating tertiary amide purity.

References

-

PubChemLite. "KTEAKVLXVRBINR-UHFFFAOYSA-N - Explore". Source: uni.lu. URL: [Link]

-

Liang, Q., et al. "5J87: Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a Highly Selective Irreversible BTK Kinase Inhibitor". Source: rcsb.org. URL:[Link]

-

Journal of Medicinal Chemistry. "Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents". Source: acs.org. URL:[Link]

-

Letters in Drug Design & Discovery. "Topoisomerase Inhibitory Activities of Benzoxazole and Benzamide Derivatives". Source: esisresearch.org. URL:[Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Characterization of N-benzyl-4-tert-butyl-N-methylbenzamide

Introduction: The Foundational Importance of Molecular Weight in Drug Discovery

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising lead to a potential therapeutic is a meticulous process governed by a deep understanding of its fundamental physicochemical properties. Among these, molecular weight stands as a cornerstone characteristic, profoundly influencing a molecule's behavior in biological systems. It is a critical parameter in early-stage "drug-likeness" assessment, directly impacting absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] This guide provides a comprehensive technical overview of N-benzyl-4-tert-butyl-N-methylbenzamide, focusing on its molecular weight and the integrated analytical workflow essential for its definitive characterization in a drug development context.

N-benzyl-4-tert-butyl-N-methylbenzamide is a substituted benzamide, a chemical class of significant interest in medicinal chemistry due to the wide range of pharmacological activities exhibited by its derivatives.[3] The precise determination of its molecular weight is the first step in confirming its chemical identity and purity, prerequisites for any further investigation into its biological activity.

Physicochemical Properties of N-benzyl-4-tert-butyl-N-methylbenzamide

A thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic behavior. The following table summarizes the key computed and predicted properties of N-benzyl-4-tert-butyl-N-methylbenzamide.

| Property | Value | Significance in Drug Development | Source |

| Molecular Formula | C₁₉H₂₃NO | Defines the elemental composition of the molecule. | [2] |

| Monoisotopic Mass | 281.17798 Da | The exact mass of the molecule with the most abundant isotopes, crucial for high-resolution mass spectrometry. | [2] |

| Average Molecular Weight | 281.39 g/mol | The weighted average of the masses of the molecule's isotopes, used in stoichiometric calculations. | |

| Predicted XlogP | 4.5 | Indicates the lipophilicity of the molecule, affecting its solubility and ability to cross biological membranes. | [2] |

| Predicted Solubility | Low in water, soluble in organic solvents. | Influences formulation and bioavailability. Based on its high XlogP, it is expected to have poor aqueous solubility. | [4] |

| Hydrogen Bond Donors | 0 | A key parameter in Lipinski's Rule of Five. | |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | A key parameter in Lipinski's Rule of Five. |

Lipinski's Rule of Five Analysis:

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[5][6] For N-benzyl-4-tert-butyl-N-methylbenzamide:

-

Molecular Weight: < 500 Da (281.39 g/mol ) - Pass

-

logP: < 5 (Predicted at 4.5) - Pass

-

Hydrogen Bond Donors: < 5 (0) - Pass

-

Hydrogen Bond Acceptors: < 10 (1) - Pass

This compound adheres to all of Lipinski's rules, suggesting it possesses physicochemical properties favorable for development as an orally administered drug.

Integrated Analytical Workflow for Characterization

The definitive characterization of a novel compound like N-benzyl-4-tert-butyl-N-methylbenzamide relies on a multi-technique analytical approach. This ensures not only the confirmation of its molecular weight but also the elucidation of its structure and the assessment of its purity. The following workflow represents a robust and self-validating system for this purpose.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key analytical techniques used in the characterization of N-benzyl-4-tert-butyl-N-methylbenzamide. These protocols are designed to be self-validating, incorporating system suitability checks and adherence to established guidelines.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination

Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of the elemental composition of a molecule.[7][8] This technique is instrumental in confirming the molecular formula and, by extension, the molecular weight of a novel compound.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of N-benzyl-4-tert-butyl-N-methylbenzamide.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

-

Perform a 1:100 dilution of the stock solution with the same solvent to a final concentration of 10 µg/mL for analysis.[9]

-

-

Instrumentation and Parameters:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for benzamide derivatives, as they can be readily protonated.

-

Mass Range: Scan a mass range that comfortably includes the expected m/z of the protonated molecule ([M+H]⁺), for instance, m/z 100-500.

-

Calibration: Calibrate the instrument immediately prior to analysis using a standard calibration solution appropriate for the chosen mass range and ionization mode.[9]

-

-

Data Acquisition:

-

Inject the prepared sample solution into the mass spectrometer.

-

Acquire the full scan mass spectrum. The data system will record the m/z values of the detected ions with high mass accuracy.

-

-

Data Analysis and Interpretation:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺. For N-benzyl-4-tert-butyl-N-methylbenzamide (C₁₉H₂₃NO), the expected monoisotopic mass is 281.17798 Da. The [M+H]⁺ ion should therefore be observed at m/z 282.18526.[2]

-

Utilize the instrument's software to calculate the elemental composition from the measured accurate mass. The software will provide a list of possible molecular formulas within a specified mass tolerance (typically <5 ppm).

-

Confirm that the molecular formula C₁₉H₂₄NO⁺ (for the [M+H]⁺ ion) is the most plausible fit, consistent with the synthetic route and other analytical data.

-

Examine the isotopic pattern of the molecular ion peak. The relative abundances of the A+1 and A+2 isotope peaks should match the theoretical distribution for the proposed elemental composition.

-

NMR Spectroscopy for Structural Elucidation

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), enabling the determination of a molecule's connectivity and stereochemistry.[3][6]

Experimental Protocol:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[10]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[10]

-

Filter the solution through a pipette with a cotton wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[11]

-

The final volume in the NMR tube should be approximately 4-5 cm in height.[11]

-

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire a standard suite of 1D and 2D NMR spectra:

-

¹H NMR: Provides information on the number, chemical environment, and coupling of protons.

-

¹³C NMR: Shows the number of unique carbon atoms.

-

2D experiments (e.g., COSY, HSQC, HMBC): Establish correlations between protons and carbons to piece together the molecular structure.

-

-

-

Data Analysis and Interpretation:

-

¹H NMR:

-

Identify signals corresponding to the aromatic protons of the benzyl and 4-tert-butylbenzoyl groups.

-

Locate the singlet for the N-methyl group.

-

Identify the singlet for the benzylic methylene (CH₂) group.

-

Observe the singlet for the tert-butyl group.

-

Integrate the signals to confirm the proton count for each group.

-

-

¹³C NMR:

-

Identify the characteristic chemical shift of the carbonyl carbon.

-

Assign the signals for the aromatic carbons.

-

Assign the signals for the N-methyl, benzylic methylene, and tert-butyl carbons.

-

-

2D NMR:

-

Use COSY to identify proton-proton coupling networks within the aromatic rings.

-

Use HSQC to correlate each proton with its directly attached carbon.

-

Use HMBC to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule (e.g., connecting the benzyl group to the nitrogen and the 4-tert-butylbenzoyl group to the carbonyl carbon).

-

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[12] For drug development, it is the gold standard for determining the purity of a compound and identifying any process-related impurities or degradation products.[13]

Experimental Protocol:

-

Method Development:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for a non-polar molecule like N-benzyl-4-tert-butyl-N-methylbenzamide.

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. A typical gradient might run from 50% B to 95% B over 20 minutes.

-

Detector: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

-

Flow Rate: A standard flow rate of 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Purity Calculation:

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram.

-

Calculate the purity of the sample using the area normalization method. The percentage purity is the peak area of the main component divided by the total area of all peaks in the chromatogram, multiplied by 100.

-

-

Method Validation:

-

For use in a regulated environment, the HPLC method must be validated according to ICH Q2(R2) guidelines.[14][15][16] Key validation parameters include:

-

Specificity: The ability to assess the analyte in the presence of impurities.

-

Linearity: Demonstrating a linear relationship between concentration and peak area over a defined range.

-

Accuracy: The closeness of the measured value to the true value.

-

Precision: The repeatability of the measurement.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: The method's performance under small, deliberate variations in parameters.

-

-

Conclusion

The molecular weight of N-benzyl-4-tert-butyl-N-methylbenzamide is a fundamental parameter that, in conjunction with other physicochemical properties, provides initial insights into its potential as a drug candidate. However, for drug development professionals, the simple numerical value is only the beginning. A comprehensive and rigorous characterization, employing an integrated workflow of high-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and validated HPLC, is essential. This multi-faceted approach provides an unambiguous confirmation of the molecule's identity, structure, and purity, establishing a solid foundation for all subsequent preclinical and clinical investigations. The methodologies outlined in this guide represent a robust framework for achieving this critical milestone in the drug discovery and development process.

References

- BenchChem. (2025). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.

- BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.

- Lipinski, C. A. (2018). Putting the "rule of five" of drug research in context. Mapping Ignorance.

- GARDP Revive. (n.d.). Lipinski's Rule of 5.

- Durrant Lab. (n.d.). Molecular weight.

- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.

- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.

- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.

- ICH. (2023, November 30).

- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.

- Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.

- SciSpace. (2019, December 1). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development.

- University of Wisconsin-Madison. (n.d.).

- University of Ottawa. (n.d.).

- ResearchGate. (2025, August 5). Mass spectrometry in small molecule drug development.

- PMC. (n.d.).

- Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.

- Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide.

- PubChemLite. (n.d.). N-benzyl-4-tert-butyl-n-methylbenzamide (C19H23NO).

- ChemBK. (2024, April 9). 4-tert-Butylbenzamide.

- University of California, San Diego. (2020, June 5).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.

- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Validation of N-Benzylphthalimide.

- Open-access NMR. (n.d.).

- News-Medical.Net. (2025, July 24). How To Prepare And Run An NMR Sample.

- European Commission. (n.d.). ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs.

- PubChem. (n.d.). N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940.

- MDPI. (2017, December 6).

- PubMed. (2005, June 15). 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy.

- NIST. (n.d.). N-benzyl-N-methyl-benzamide.

- PubChemLite. (n.d.). N-benzyl-4-tert-butylbenzamide (C18H21NO).

- Supporting Information. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Sigma-Aldrich. (n.d.). 4-tert-butyl-N-methoxy-N-methylbenzamide | 208188-23-2.

- BenchChem. (2025). Solubility Profile of N-Benzyl-2-bromo-N-methylbenzamide: A Technical Guide.

- PubMed. (2014, November 15).

- IAEA. (2012, November 15). validation of an hplc method for determination of chemical purity of [18f]fluoromisonidazole.

- Der Pharmacia Lettre. (2016).

- BenchChem. (2025). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides.

- Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists.

- SciELO. (n.d.).

- PubChemLite. (n.d.). N-benzyl-n-tert-butylbenzamide (C18H21NO).

Sources

- 1. asianjpr.com [asianjpr.com]

- 2. PubChemLite - N-benzyl-4-tert-butyl-n-methylbenzamide (C19H23NO) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. intuitionlabs.ai [intuitionlabs.ai]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. High resolution mass spectrometry based techniques at the crossroads of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 15. qbdgroup.com [qbdgroup.com]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Elucidating the Mechanism of Action of N-benzyl-4-tert-butyl-N-methylbenzamide: A Comprehensive Investigational Framework

Prepared by: Senior Application Scientist, Target Discovery & Biophysics Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The compound N-benzyl-4-tert-butyl-N-methylbenzamide (CAS 101927-58-6) represents a highly lipophilic, synthetic tertiary benzamide scaffold. While substituted benzamides are historically privileged structures in medicinal chemistry—often targeting epigenetic enzymes (e.g., HDACs) or neuroreceptors (e.g., D2/D3, Sigma receptors)—the specific biological target of this exact molecule remains uncharacterized in public literature.

As a Senior Application Scientist, I approach this molecule not by guessing its target, but by engineering a self-validating, multi-tiered investigational framework to decode its Mechanism of Action (MoA).

Before deploying assays, we must analyze the causality driven by its structure. The molecule features a tertiary amide (N-methyl, N-benzyl), meaning it lacks a hydrogen bond donor . This structural reality effectively rules out classical ATP-competitive kinase inhibition, which relies heavily on hinge-region hydrogen bonding. Furthermore, the para-tert-butyl substitution creates a massive hydrophobic bulk. Consequently, the thermodynamic driver for this molecule’s binding will be the entropic release of water (desolvation) as it inserts into a deep, hydrophobic allosteric pocket or lipid-binding domain.

Quantitative Pharmacophore Profile

| Property | Value | Mechanistic Implication |

| Molecular Weight | 281.40 g/mol | Optimal for small-molecule drug-like space (Lipinski-compliant). |

| Calculated LogP | ~4.5 - 5.0 | Highly lipophilic; suggests membrane permeability and hydrophobic pocket targeting. |

| H-Bond Donors | 0 | Precludes classical kinase hinge binding; favors allosteric or PPI modulation. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | Limits directional binding constraints, relying on shape complementarity. |

| Rotatable Bonds | 4 | Moderate flexibility; the N-benzyl group can adopt multiple conformations to optimize pi-pi stacking. |

The Investigational Framework: A Tripartite Strategy

To elucidate the MoA of a novel scaffold without destroying its native binding properties, we must avoid chemical derivatization (e.g., attaching bulky fluorophores or biotin tags). Modifying a highly optimized lipophilic molecule with a tag will drastically alter its LogP and steric profile, leading to false negatives.

Instead, we employ a label-free, phenotypically driven pipeline:

-

Phase 1: High-Content Phenotypic Profiling (Cell Painting)

-

Phase 2: Label-Free Target Deconvolution (Thermal Proteome Profiling)

-

Phase 3: Biophysical Validation (Surface Plasmon Resonance)

Caption: The 3-phase, label-free experimental workflow for elucidating the compound's mechanism of action.

Phase 1: Phenotypic Profiling via Cell Painting

Objective: Determine the cellular consequences of compound exposure and compare its morphological signature against libraries of known drugs to hypothesize a target class.

Causality & Logic: We utilize the Cell Painting assay, a high-content image-based morphological profiling method . By multiplexing six fluorescent dyes, we capture over 1,500 morphological features. If N-benzyl-4-tert-butyl-N-methylbenzamide clusters morphologically with known tubulin inhibitors or GPCR antagonists, we instantly narrow our target search space.

Step-by-Step Protocol: Cell Painting

-

Cell Culture & Seeding:

-

Action: Seed U-2 OS cells in 384-well microplates at 2,000 cells/well.

-

Causality: U-2 OS cells are large, flat, and highly adherent, providing optimal spatial resolution for organelle imaging.

-

-

Compound Treatment:

-

Action: Treat cells with the compound across a 6-point dose-response curve (10 nM to 10 µM) for 24 hours. Include DMSO as a vehicle control.

-

-

Multiplexed Staining:

-

Action: Fix cells and stain with a standardized cocktail: Hoechst 33342 (Nucleus), Concanavalin A/Alexa 488 (Endoplasmic Reticulum), SYTO 14 (Nucleoli), Phalloidin/Alexa 568 (F-actin), MitoTracker Deep Red (Mitochondria), and WGA/Alexa 555 (Golgi/Plasma membrane).

-

Causality: This specific combination ensures maximum spectral separation while covering the most biologically relevant structural pathways.

-

-

Imaging & Feature Extraction:

-

Action: Image via automated confocal microscopy. Extract features using CellProfiler software.

-

Validation Check: The system is self-validating; if the positive control (e.g., paclitaxel) fails to induce known cytoskeletal feature shifts, the assay plate is rejected.

-

Phase 2: Target Deconvolution via Thermal Proteome Profiling (TPP)

Objective: Identify the direct protein binding target(s) in living cells without altering the compound's chemical structure.

Causality & Logic: TPP is based on the Cellular Thermal Shift Assay (CETSA) principle . When proteins are heated, they denature and aggregate. However, when a small molecule binds to a protein, it thermodynamically stabilizes the folded state, shifting its melting temperature ( Tm ) higher. By coupling this with quantitative mass spectrometry, we can screen the entire proteome for the specific protein stabilized by the bulky tert-butyl/benzyl motif.

Step-by-Step Protocol: TPP

-

In Vivo Target Engagement:

-

Action: Incubate live U-2 OS cells with 1 µM of N-benzyl-4-tert-butyl-N-methylbenzamide or DMSO for 1 hour.

-

Causality: Performing this in live cells ensures the target is bound in its native physiological state, preserving essential protein-protein interactions and intracellular metabolite concentrations.

-

-

Thermal Gradient & Lysis:

-

Action: Aliquot the cells into a PCR plate and subject them to a temperature gradient (37°C to 67°C) for 3 minutes. Lyse cells using freeze-thaw cycles in a non-detergent buffer.

-

-

Ultracentrifugation:

-

Action: Spin at 100,000 x g for 20 minutes.

-

Causality: This critical step pellets the denatured, aggregated proteins, leaving only the stable, soluble proteins (including our drug-stabilized target) in the supernatant.

-

-

TMT Labeling & LC-MS/MS:

-

Action: Digest the soluble fractions, label with Tandem Mass Tags (TMT10plex), and analyze via high-resolution LC-MS/MS.

-

Validation Check: Generate melting curves for all detected proteins. A valid target must exhibit a statistically significant ΔTm (typically >1.5°C) with a high correlation coefficient ( R2>0.98 ) in the compound-treated group versus DMSO.

-

Phase 3: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Confirm direct binding of the compound to the putative target identified in TPP, establish binding kinetics ( kon , koff ), and rule out promiscuous, non-specific aggregation.

Causality & Logic: Highly lipophilic compounds (LogP ~4.5) are notorious for forming colloidal aggregates in aqueous assays, leading to false-positive enzyme inhibition . SPR provides real-time, label-free kinetic data. If the compound binds specifically, we will observe a 1:1 Langmuir binding curve. If it acts as a promiscuous aggregator, the sensorgram will show super-stoichiometric binding and no clear saturation.

Step-by-Step Protocol: SPR

-

Surface Immobilization:

-

Action: Covalently immobilize the recombinant putative target protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry).

-

-

Analyte Injection:

-

Action: Flow N-benzyl-4-tert-butyl-N-methylbenzamide over the chip at concentrations ranging from 0.1x to 10x the estimated KD , using a running buffer containing 5% DMSO to maintain compound solubility.

-

Causality: The flow system prevents localized depletion of the compound, allowing accurate measurement of the association rate ( kon ).

-

-

Dissociation & Regeneration:

-

Action: Switch to blank running buffer to measure the dissociation rate ( koff ).

-

-

Validation Check (The Mock Surface):

-

Action: Flow the compound over a "mock" flow cell (activated and deactivated without protein).

-

Causality: This self-validating step subtracts bulk refractive index changes and confirms the lipophilic compound isn't simply sticking nonspecifically to the dextran matrix.

-

Caption: Logical relationship mapping the compound's structural properties to assay readouts and target validation.

Data Synthesis & Validation Metrics

To declare the MoA successfully elucidated, the data across all three phases must converge. The table below outlines the quantitative thresholds required to validate N-benzyl-4-tert-butyl-N-methylbenzamide as a specific, on-target modulator rather than a promiscuous artifact.

| Assay Phase | Metric Measured | Validation Threshold for Specificity |

| Cell Painting | Phenotypic Distance (Euclidean) | > 95% confidence interval separation from DMSO vehicle. |

| TPP (Mass Spec) | Thermal Shift ( ΔTm ) | ΔTm≥1.5∘C ; Dose-dependent stabilization. |

| SPR (Biophysics) | Equilibrium Constant ( KD ) | KD<1μM with 1:1 Langmuir binding stoichiometry. |

| SPR (Biophysics) | Non-specific Binding | < 5% Response Units (RU) on the mock reference surface. |

By executing this rigorous, causality-driven framework, researchers can confidently transition N-benzyl-4-tert-butyl-N-methylbenzamide from an uncharacterized catalog chemical into a validated pharmacological probe or lead scaffold.

References

-

Bray, M. A., et al. (2016). "Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes." Nature Protocols.[Link]

-

Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science.[Link]

-

Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science.[Link]

-

Giannetti, A. M., et al. (2008). "Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors." Journal of Medicinal Chemistry.[Link]

The Biological Activity of N-Substituted Benzamides: A Technical Guide to Mechanisms, Efficacy, and Experimental Validation

Executive Summary

N-substituted benzamides represent a highly versatile pharmacophore in medicinal chemistry. By modifying the N-substituent and the benzamide core, researchers can direct the biological activity of these compounds toward entirely distinct molecular targets. As a Senior Application Scientist, I have structured this technical guide to move beyond surface-level observations, delving into the causality behind their mechanisms of action. This document synthesizes the pharmacological pathways, comparative efficacy data, and self-validating experimental protocols required to rigorously evaluate N-substituted benzamides in oncology, neuropsychiatry, and infectious diseases.

Mechanistic Pathways: The Pharmacological Core

To harness N-substituted benzamides for drug development, we must first understand the specific signaling cascades they modulate. The biological activity is not monolithic; it is highly dependent on structural functionalization.

The Mitochondrial Apoptotic Pathway (Oncology)

In the context of oncology, specific N-substituted benzamides—such as declopramide (3CPA) and metoclopramide (MCA)—exhibit potent cytotoxic effects by triggering the intrinsic mitochondrial apoptotic pathway 1. The causality of this cell death is rooted in the disruption of the mitochondrial trans-membrane potential. This depolarization physically forces the release of cytochrome c into the cytosol. Once in the cytosol, cytochrome c facilitates the cleavage of procaspase-9 into its active form, caspase-9, initiating the execution phase of apoptosis[2],[1]. Crucially, this mechanism induces a G2/M cell cycle block that is entirely independent of p53 activation, making these compounds highly valuable for treating p53-mutated or deficient malignancies 1.

Fig 1: Mitochondrial apoptotic pathway induced by N-substituted benzamides.

Dopaminergic Receptor Modulation (Neuropsychiatry)

Compounds structurally related to sulpiride and amisulpride demonstrate a dose-dependent, dual-modulatory effect on dopaminergic receptors 3. The logic behind their clinical application relies on receptor affinity gradients. At low therapeutic doses, these benzamides preferentially act presynaptically to block D3 receptors, which prevents dopamine reuptake/feedback and increases dopamine levels in the synaptic cleft (treating negative symptoms of schizophrenia and depression)[3]. At higher doses, the compounds achieve sufficient concentration to block postsynaptic D2 receptors, yielding an antipsychotic effect[3].

Fig 2: Dose-dependent dopaminergic modulation by N-substituted benzamides.

Anti-Migration and Infectious Disease Targets

Recent synthetic evaluations have expanded the scope of benzamides. N-substituted (indole or indazole) benzamides have proven effective at inhibiting the adhesion, migration, and invasion of osteosarcoma cells by suppressing specific migration-related genes 4. Additionally, 3-cinnamamido-N-substituted benzamides have been identified as potent antimalarial agents against the multidrug-sensitive Plasmodium falciparum 3D7 strain, showcasing their broad biological utility 5.

Quantitative Data: Comparative Efficacy

To facilitate rapid comparison, the quantitative biological activities of key N-substituted benzamide derivatives are summarized below.

| Compound Class / Derivative | Primary Target / Mechanism | Disease Application | Key Efficacy Metric |

| Declopramide (3CPA) | Mitochondrial Apoptotic Pathway | Oncology (Leukemia) | Cytochrome c release at >250 μM |

| Novel Derivative II 5C | D2/D3 Dopaminergic Receptors | Neuropsychiatry | Immobility reduction (25.19%) |

| Indole-Benzamides (5d) | Adhesion/Migration Gene Suppression | Oncology (Osteosarcoma) | Significant in vitro migration inhibition |

| 3-Cinnamamido-Benzamides | P. falciparum 3D7 | Malaria | IC50 ≈ 0.1 μM |

Experimental Protocols: Validating Biological Activity

A robust scientific claim requires a self-validating experimental system. The protocols below are designed not just to observe an effect, but to causally prove the underlying mechanism by integrating strict positive and negative controls.

Protocol 1: In Vitro Validation of Benzamide-Induced Apoptosis

Objective: To confirm that N-substituted benzamides induce p53-independent apoptosis via the intrinsic mitochondrial pathway. Self-Validating Design: This protocol utilizes a genetic negative control (Bcl-2 overexpression) and chemical inhibitors. If cell death is genuinely driven by the mitochondrial pathway, Bcl-2 will block membrane depolarization, and caspase inhibitors will halt execution. Failure of these controls to rescue viability indicates non-specific necrotic toxicity.

-

Cell Culture & Treatment: Culture wild-type murine 70Z/3 cells and human HL60 cells (chosen specifically because HL60 is p53-deficient, isolating the p53-independent variable). Expose cells to 250–500 μM declopramide for 12–18 hours.

-

Genetic Control Establishment: Transfect a parallel cohort of 70Z/3 cells to overexpress the Bcl-2 protein. Causality check: Bcl-2 stabilizes the mitochondrial membrane. Rescued viability here proves the mitochondria are the primary target.

-

Chemical Inhibition Assay: Pre-treat a subset of wild-type cells with 50 μM zVADfmk (broad-spectrum caspase inhibitor) and zLEDHfmk (caspase-9 specific inhibitor) 1 hour prior to benzamide exposure.

-

Cytosolic Fractionation & Western Blotting: Harvest cells, isolate the cytosolic fraction using differential centrifugation, and perform Western blot analysis. Probe for cytochrome c and cleaved caspase-9. Causality check: The physical presence of cytochrome c in the cytosol is the definitive biomarker of mitochondrial permeabilization.

Protocol 2: Phenotypic Screening for Antimalarial Activity

Objective: To evaluate the antimalarial efficacy and selectivity of 3-cinnamamido-N-substituted benzamides. Self-Validating Design: An in vitro hit is meaningless if it is universally cytotoxic. This workflow mandates a mammalian cell counter-screen to prove parasitic selectivity before advancing to in vivo models.

-

In Vitro Screening: Cultivate the Plasmodium falciparum 3D7 strain in human erythrocytes. Introduce the benzamide compound library at varying concentrations (0.01 μM to 10 μM).

-

IC50 Determination: Measure parasitemia via flow cytometry or Giemsa-stained smears after 72 hours. Calculate the half-maximal inhibitory concentration (IC50). Select lead compounds exhibiting an IC50 < 1.0 μM.

-

Cytotoxicity Counter-Screen: Expose mammalian cell lines (e.g., HEK293 or HepG2) to the lead compounds. Causality check: A high therapeutic index (low toxicity in mammalian cells, high toxicity in P. falciparum) confirms selective antimalarial activity rather than general cytotoxicity.

-

In Vivo Validation: Administer the optimized compounds to Plasmodium berghei-infected murine models using Peters' 4-day suppressive test to evaluate systemic bioavailability and in vivo efficacy.

Fig 3: Experimental workflow for evaluating antimalarial benzamide derivatives.

References

-

Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer / Lund University.1

-

Antidepressant effect after acute and subacute administration of novel N-substituted benzamides on reserpine-induced depression in mice. Farmacia Journal.3

-

Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma. European Journal of Medicinal Chemistry / PubMed.4

-

Discovery of 3-Cinnamamido-N-Substituted Benzamides as Potential Antimalarial Agents. Letters in Drug Design & Discovery / PubMed.5

Sources

- 1. portal.research.lu.se [portal.research.lu.se]

- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Cinnamamido-N-Substituted Benzamides as Potential Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of novel N-benzyl benzamide derivatives

Defining the Scope

I've clarified the project scope, defining the target: novel N-benzyl benzamide derivatives. I've also established the desired format as a technical guide or whitepaper, aimed at researchers and drug development professionals.

Defining the Core Requirements

I've specified the editorial autonomy needed, opting for flexible structuring. Scientific integrity is prioritized: I'll adopt a Senior Application Scientist persona, focusing on causality and self-validating protocols with in-text citations and a full reference list. Visualization will feature quantitative tables, step-by-step methodologies, and Graphviz diagrams adhering to specific DOT specifications.

I'm starting to search for sources on N-benzyl benzamides.

Pinpointing Therapeutic Relevance

I've zeroed in on the relevance of N-benzyl benzamide derivatives, particularly their role in Alzheimer's Disease. Research highlights their potency as sub-nanomolar Butyrylcholinesterase (BChE) inhibitors, like S11-1014, making them a significant focus for AD treatment strategies.

Expanding the Dual-Action Potential

I am now structuring the whitepaper around N-benzyl benzamide derivatives, highlighting their dual role in neurodegenerative diseases and oncology. I'll cover the discovery, synthesis, and validation of these compounds. The rationale for this scaffold centers on its conformational flexibility and synthetic ease, allowing high affinity for targets like BChE and Hsp90. I'll outline the general synthesis protocol.

Outlining Biological Evaluations

Finalizing the Presentation Format

I'm now integrating mandatory Graphviz diagrams with specific colors and captions into the whitepaper. I'm focusing on ensuring data tables are clear and methodologies are step-by-step for optimal readability. I have also added in-text citations linked to real, verified URLs, along with a complete reference list.

Refining Supporting Citations

I'm now integrating the citations, ensuring accuracy and proper formatting. I'm prioritizing the 2022 paper and using the provided URLs or the grounding URLs for the 2018 and BenchChem citations, ensuring that all sources are linked and correctly cited within the text.

Visualizing Synthesis Workflow

I'm now focusing on a detailed visual representation of the N-benzyl benzamide synthesis. I'm building a Graphviz diagram outlining the step-by-step workflow, from starting materials to the final, purified product. I'm paying close attention to clear labeling and color-coding for each step, ensuring the synthesis process is easily understood.

Illustrating Pathway Interconnections

I'm now integrating a Graphviz diagram to visually link the dual therapeutic pathways of N-benzyl benzamides, ensuring it meets all style requirements. I've focused on color-coding for clarity and added a caption. I'm carefully reviewing the overall presentation to ensure visual appeal and easy comprehension.

Integrating E-E-A-T Principles

I'm currently structuring the narrative to establish expertise, trustworthiness, and authority. I'll explain BChE's role in advanced AD and the N-benzyl benzamide's fit with the active site. Protocols will feature controls like Rivastigmine/Donepezil. I'll use citations like Du et al., Park et al., and BenchChem to support the key findings.

Detailing Quantitative Data

I'm now populating the whitepaper with tabulated quantitative data. I've updated Table 1 with precise IC50 values and key observations for compounds like S11-1014 and 30f. I've also detailed the synthesis protocol, including reagent prep and the amidation process step-by-step.

Refining the Synthesis Details

I am now focusing on refining the synthesis and BChE inhibition assay protocols for clarity and accuracy. I'm detailing the benzoylation step, emphasizing the dropwise addition to control exothermicity and refining the Ellman's method with precise instructions and reagent details. I've also incorporated the importance of TEA and other controls into the protocols.

Confirming Final Formatting

I'm now implementing the final formatting for the whitepaper. I'm confirming in-text citations as numbered and hyperlinked, and ensuring a comprehensive, numbered reference list at the end with accurate URLs. I'm focusing on table updates with IC50 values. I'm also preparing for the two required Graphviz diagrams and captions, and ensuring all specifications are met.

Prioritizing Source Verification

I'm now integrating the provided URLs, favoring the grounding tool's verified links while prioritizing working landing pages. I am using https://doi.org/10.1021/acs.jmedchem.3c00737 for the 2024 paper, but the grounding API link is ugly. I've ensured a direct DOI link for the 2022 paper from ACS for optimal accessibility.

N-benzyl-4-tert-butyl-N-methylbenzamide solubility data

An In-Depth Technical Guide to the Solubility of N-benzyl-4-tert-butyl-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical systems, profoundly influencing its suitability for therapeutic applications and the feasibility of its use in various experimental assays. This technical guide provides a comprehensive analysis of the solubility of N-benzyl-4-tert-butyl-N-methylbenzamide, a substituted benzamide of interest. In the absence of direct experimental data in publicly available literature, this document offers a detailed predictive analysis of its solubility based on its molecular structure and the known properties of analogous compounds. More importantly, this guide serves as a practical whitepaper, furnishing researchers with robust, step-by-step protocols for the empirical determination of this compound's solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantitative analysis. This enables research teams to generate precise and reliable solubility data in-house, a crucial step for any drug discovery or development pipeline.

Introduction: The Critical Role of Solubility

N-benzyl-4-tert-butyl-N-methylbenzamide belongs to the benzamide class of compounds, a scaffold frequently explored in medicinal chemistry. The solubility of such a molecule is a pivotal parameter that governs its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, making an otherwise potent compound ineffective in vivo.[1] Furthermore, in the early stages of drug discovery, inaccurate solubility data can result in misleading structure-activity relationships (SAR) derived from in vitro assays, where compound precipitation can lead to false positives or negatives.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various media—from aqueous buffers to organic solvents used for stock solutions—are indispensable for advancing a research program.

Physicochemical Profile and Predicted Solubility

A molecule's solubility is fundamentally dictated by its structure.[2] The interplay between polar and non-polar functional groups determines its affinity for different solvents, a principle often summarized by the adage "like dissolves like."

Molecular Structure:

-

IUPAC Name: N-benzyl-4-tert-butyl-N-methylbenzamide

-

Molecular Formula: C₁₉H₂₃NO[3]

-

SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)CC2=CC=CC=C2[3]

-

Predicted XlogP: 4.5[3]

The structure of N-benzyl-4-tert-butyl-N-methylbenzamide contains several key features that influence its solubility:

-

Hydrophobic Moieties: The molecule possesses two significant non-polar regions: the benzyl group and the tert-butylphenyl group. These large hydrocarbon-rich sections contribute to a high degree of lipophilicity.

-

Polar Moiety: The tertiary amide group (-C(=O)N(CH₃)-) is the primary polar feature. While the carbonyl oxygen and the nitrogen atom can participate in dipole-dipole interactions, the lack of an N-H bond means it cannot act as a hydrogen bond donor, only an acceptor. This reduces its potential for strong interactions with protic solvents like water compared to primary or secondary amides.

The predicted XlogP value of 4.5 is a quantitative measure of this lipophilicity, indicating a strong preference for non-polar environments over aqueous ones.[3] For context, benzamide itself has a water solubility of about 13.5 g/L at 25°C.[4][5] The extensive N- and para-alkylation in the target molecule drastically increases its hydrophobicity, leading to a prediction of very low aqueous solubility.

Predicted Solubility Profile

Based on this structural analysis, the following solubility profile is predicted. This table serves as a hypothesis to be confirmed by the experimental protocols detailed in the subsequent sections.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High (Polar Protic) | Very Low / Insoluble | The large hydrophobic surface area of the benzyl and tert-butylphenyl groups dominates over the single polar amide group. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | High (Polar Protic) | Very Low / Insoluble | The compound is non-ionizable, so pH changes in the physiological range are not expected to significantly impact solubility. |

| Ethanol | Medium (Polar Protic) | Moderate to High | The ethyl group provides some non-polar character, allowing it to solvate the hydrophobic regions of the molecule, while the hydroxyl group can interact with the amide moiety. |

| Acetone | Medium (Polar Aprotic) | High | As a polar aprotic solvent, it can effectively solvate the entire molecule through dipole-dipole and London dispersion forces. |

| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Very High | DMSO is a powerful, versatile solvent capable of dissolving a wide range of polar and non-polar compounds, making it an ideal choice for preparing concentrated stock solutions. |

| Hexanes | Low (Non-polar) | Low to Moderate | While the molecule is predominantly non-polar, the polarity of the amide group may limit its solubility in purely aliphatic hydrocarbon solvents. |

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive solubility data, an empirical approach is necessary. The saturation shake-flask method is the most reliable technique for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.[6]

Causality Behind Experimental Choices

-

Why the Shake-Flask Method? This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value rather than a kinetic one, which can be misleading.[1][6]

-

Why 24-48 Hours Incubation? Reaching equilibrium for complex organic molecules can be slow. A sufficiently long incubation period with constant agitation is crucial to ensure the solvent is fully saturated.

-

Why Temperature Control? Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled environment (e.g., a 25°C or 37°C incubator) is essential for data reproducibility and relevance.[7]

-

Why Filtration? After incubation, it is critical to separate the saturated solution (supernatant) from the undissolved solid. A 0.45 µm syringe filter is used to remove any fine particulates that could artificially inflate the measured concentration.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid N-benzyl-4-tert-butyl-N-methylbenzamide to several (n≥3 for statistical validity) 2 mL glass vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point would be ~5-10 mg of the compound per 1 mL of solvent.

-

-

Solvent Addition:

-

Dispense a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., Water, PBS pH 7.4, Ethanol) into each vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25°C).

-

Agitate the suspensions for 24 to 48 hours to ensure equilibrium is reached.[8]

-

-

Phase Separation:

-

After the incubation period, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a portion of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter (e.g., PTFE for organic solvents or PVDF for aqueous solutions) into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered, saturated solution with the mobile phase to be used in the HPLC analysis. The dilution factor should be chosen to bring the concentration into the linear range of the calibration curve (determined in the next section).

-

The logical flow of this experimental protocol is visualized below.

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying the concentration of the dissolved compound.[9]

Protocol for HPLC Quantification

-

Instrumentation and Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable for benzamide-type compounds.[10]

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or another modifier to improve peak shape) is a good starting point. For example, a gradient from 50% to 95% acetonitrile over several minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of the compound. A wavelength of maximum absorbance (λ-max) should be chosen for maximum sensitivity.

-

Injection Volume: 10-20 µL.

-

-

Preparation of Calibration Standards:

-

Prepare a concentrated stock solution of N-benzyl-4-tert-butyl-N-methylbenzamide in a solvent in which it is freely soluble (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform a series of serial dilutions of the stock solution with the HPLC mobile phase to create at least five calibration standards of known concentrations that bracket the expected concentration of the diluted experimental samples.[9]

-

-

Calibration Curve Construction:

-

Inject each calibration standard into the HPLC system and record the peak area from the resulting chromatogram.

-

Plot the peak area (y-axis) versus the known concentration (x-axis).

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) are determined. An R² value > 0.995 is considered acceptable, indicating good linearity.

-

-

Analysis of Experimental Samples:

-

Inject the diluted, filtered samples from the shake-flask experiment into the HPLC system.

-

Record the peak area for each sample.

-

The relationship between calibration and sample analysis is depicted in the following diagram.

Caption: HPLC Quantification Workflow.

Data Calculation and Reporting

-

Calculate Concentration:

-

Using the peak area (y) obtained for each experimental sample and the equation of the line from the calibration curve (y = mx + c), calculate the concentration (x) of the diluted sample.

-

Concentration (diluted) = (Peak Area - y-intercept) / slope

-

-

Apply Dilution Factor:

-

Multiply the calculated diluted concentration by the dilution factor used in step 5 of the shake-flask protocol to determine the concentration of the original saturated solution.

-

Solubility = Concentration (diluted) × Dilution Factor

-

-

Report the Results:

-

Calculate the mean and standard deviation from the replicate measurements (n≥3).

-

The final solubility should be reported in standard units such as mg/mL, µg/mL, or Molarity (mol/L), and the temperature at which the measurement was performed must be specified.

-

Example: "The aqueous solubility of N-benzyl-4-tert-butyl-N-methylbenzamide at 25°C was determined to be 0.5 ± 0.05 µg/mL."

-

Conclusion

While direct experimental solubility data for N-benzyl-4-tert-butyl-N-methylbenzamide is not currently available in the literature, a predictive analysis based on its highly lipophilic structure strongly suggests poor solubility in aqueous media and good solubility in polar aprotic organic solvents like DMSO and acetone. This technical guide provides the necessary theoretical grounding and, more critically, a validated experimental framework for researchers to determine the thermodynamic solubility of this compound with high accuracy and confidence. By adhering to the detailed shake-flask and HPLC protocols outlined herein, scientists can generate the crucial data needed to make informed decisions in the context of drug discovery and chemical development, ensuring the integrity and reliability of subsequent experimental work.

References

- Benzamide. (n.d.). In Grokipedia.

- Huuskonen, J. (2002). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling, 42(4), 967-972.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals.

- BenchChem. (2025).

- BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. BenchChem.

- Wang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

-

Benzamide. (2023, December 2). In Wikipedia. [Link]

-

Panapitiya, G., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

- Riniker, S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(14), 11945-11999.

- Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.

- Zhang, C., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery.

-

National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]

- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Liu, K.-T., et al. (2015). Development and validation of an HPLC method for the purity assay of BZM. Journal of Food and Drug Analysis, 23(3), 509-516.

-

Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Cheméo. [Link]

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems.

- American Pharmacopeia. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Liu, K.-T., et al. (2015). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Journal of Food and Drug Analysis, 23(3), 509-516.

- Sigma-Aldrich. (n.d.). 4-tert-butyl-N-methoxy-N-methylbenzamide. Sigma-Aldrich.

-

National Center for Biotechnology Information. (n.d.). N-tert-Butyl-4-methylbenzamide. PubChem. [Link]

-

PubChemLite. (n.d.). N-benzyl-4-tert-butyl-n-methylbenzamide (C19H23NO). PubChemLite. [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. PubChemLite - N-benzyl-4-tert-butyl-n-methylbenzamide (C19H23NO) [pubchemlite.lcsb.uni.lu]

- 4. Benzamide - Wikipedia [en.wikipedia.org]

- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]

A Predictive Framework for the Therapeutic Targeting of N-benzyl-4-tert-butyl-N-methylbenzamide

An in-depth technical guide on the core.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: N-benzyl-4-tert-butyl-N-methylbenzamide is a novel chemical entity with no substantial body of published literature detailing its biological activity.[1] This guide, therefore, presents a predictive and strategic framework for the identification and validation of its potential therapeutic targets, drawing upon the known activities of structurally related benzamide derivatives.

Executive Summary

N-benzyl-4-tert-butyl-N-methylbenzamide belongs to the benzamide class of compounds, a well-established "privileged structure" in medicinal chemistry renowned for a wide spectrum of pharmacological activities.[2] While direct experimental data for this specific molecule is scarce[1], its structural similarity to known bioactive compounds suggests a high probability of therapeutic potential.[2] This document outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its therapeutic targets. We will first leverage in-silico predictive modeling to generate a high-probability list of putative targets. Subsequently, a detailed, phased experimental workflow is presented, encompassing biochemical, cell-based, and potential in-vivo validation studies. This guide is intended to serve as a roadmap for researchers embarking on the initial characterization and development of this promising, yet underexplored, molecule.

The Benzamide Scaffold: A Foundation of Diverse Bioactivity

The benzamide core is a cornerstone of modern pharmacology, with derivatives demonstrating a vast range of therapeutic applications. Understanding the activities of analogous structures provides a logical starting point for predicting the potential of N-benzyl-4-tert-butyl-N-methylbenzamide.

Known activities of benzamide derivatives include:

-

Anticancer Agents: Notably, N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[3]

-

Anti-inflammatory and Analgesic Effects: Inhibition of enzymes like soluble epoxide hydrolase (sEH) is a known mechanism for structurally related benzamides.[4]

-

Central Nervous System (CNS) Activity: Many benzamide analogs interact with dopamine and serotonin receptors, forming the basis for antipsychotic and antiemetic drugs.[2]

-

Enzyme Inhibition: Certain benzamides are potent inhibitors of histone deacetylases (HDACs), a key target in oncology.[2]

-

Antimicrobial Properties: The benzamide pharmacophore has been explored for activity against multidrug-resistant bacteria and trypanosomatid parasites, with targets including essential enzymes like DNA gyrase.[5]

Given this precedent, our initial predictive efforts will focus on these established target classes.

Phase 1: In Silico Target Prediction and Hypothesis Generation

The initial, cost-effective step is to leverage computational tools to narrow the vast landscape of potential biological targets to a manageable and high-probability list.

Workflow for In Silico Target Prediction

This workflow integrates ligand-based and machine learning approaches to generate a ranked list of putative targets.

Caption: A multi-pronged in-silico workflow for generating a prioritized list of putative targets.

Predicted High-Priority Targets

Based on the activities of structurally related compounds, the following table outlines the most probable initial targets for N-benzyl-4-tert-butyl-N-methylbenzamide.

Table 1: Predicted Therapeutic Targets and Rationale

| Rank | Predicted Target Class | Specific Example(s) | Rationale |

| 1 | Cytoskeletal Proteins | Tubulin (Colchicine binding site) | High structural similarity to known N-benzylbenzamide tubulin polymerization inhibitors with potent anti-cancer activity.[3] |

| 2 | Hydrolase Enzymes | Soluble Epoxide Hydrolase (sEH) | Benzamide derivatives are a known class of sEH inhibitors, with implications for treating inflammation and hypertension.[4] |

| 3 | Histone Deacetylases | HDAC1, HDAC6 | The benzamide moiety is a known zinc-binding group present in several HDAC inhibitors used in oncology.[2] |

| 4 | G-Protein Coupled Receptors | Dopamine D2, Serotonin 5-HT3 | A common target class for benzamide derivatives with CNS activity.[2] |